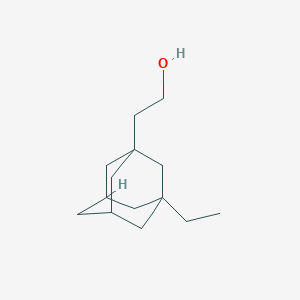
2-(3-Ethyl-1-adamantyl)ethanol
説明
“2-(3-Ethyl-1-adamantyl)ethanol” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide and then propagated according to a specific mechanism .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-1-adamantyl)ethanol” is characterized by a high degree of symmetry, similar to other members of the larger family of diamondoids . These caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice .
Chemical Reactions Analysis
Adamantane derivatives, including “2-(3-Ethyl-1-adamantyl)ethanol”, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
科学的研究の応用
Stability and Solvolysis in Organic Chemistry
- 1-Adamantyl cations, structurally related to 2-(3-Ethyl-1-adamantyl)ethanol, show increased stability with alkyl substitution. Their solvolysis rates in nonaqueous solvents like ethanol vary, influenced by the number of alkyl groups and solvent composition (Takeuchi et al., 2001).
- Solvolysis of 1-adamantyl derivatives in aqueous ethanol demonstrates different product proportions based on substrate and solvent composition, indicating ion-pair involvement and variable solvation effects (Luton & Whiting, 1979).
Antimicrobial and Antiviral Properties
- 5-(1-Adamantyl)-substituted oxadiazoles and oxadiazoline derivatives, related to 2-(3-Ethyl-1-adamantyl)ethanol, show significant in vitro antimicrobial activities against various bacteria and fungi, as well as anti-HIV-1 activity (El-Emam et al., 2004).
Chemical Kinetics and Mechanisms
- Studies on the solvolysis-decomposition of adamantyl chloroformate derivatives reveal insights into reaction pathways and product formation, relevant to understanding the reactivity of similar compounds like 2-(3-Ethyl-1-adamantyl)ethanol (Kyong et al., 2003).
Carboxylation and Hydride Transfer Reactions
- Carboxylation experiments with adamantyl alcohols, including derivatives structurally akin to 2-(3-Ethyl-1-adamantyl)ethanol, provide evidence for intermolecular hydride transfer in rearrangements involving adamantyl cations (Alford et al., 1972).
Synthesis and Biological Activities of Derivatives
- Novel adamantyl-containing triazoles and related derivatives demonstrate antimicrobial and anti-inflammatory activities, indicating the potential of 2-(3-Ethyl-1-adamantyl)ethanol analogs in medicinal chemistry (Al-Omar et al., 2010).
Safety And Hazards
将来の方向性
The future directions in the research of “2-(3-Ethyl-1-adamantyl)ethanol” and similar compounds involve the development of novel methods for their preparation, and the exploration of their applications in various fields . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
特性
IUPAC Name |
2-(3-ethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)3-4-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXDSJSUSJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263209 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-1-adamantyl)ethanol | |
CAS RN |
1291486-04-8 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




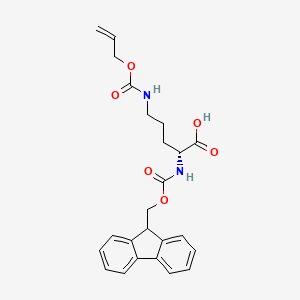




![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)
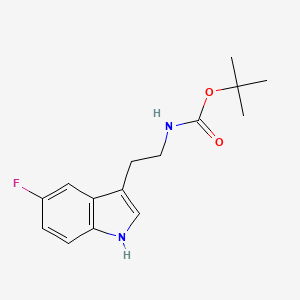

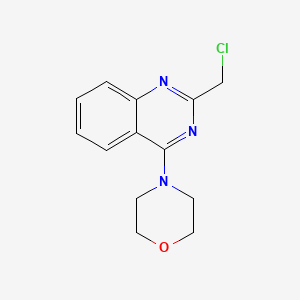

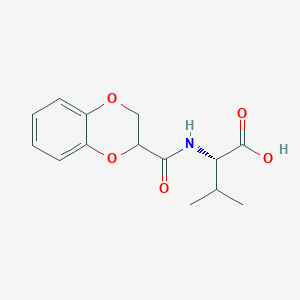
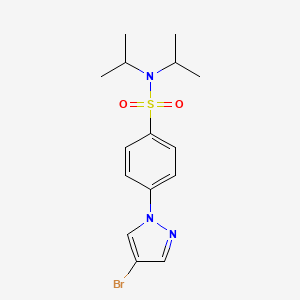
![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)